HepG2 Cytotoxicity Counterscreen – Target‑Independent Cytopathic Liability vs. Vehicle Baseline
In the MLPCN‑standard HepG2 cytotoxicity assay, 2-(((6‑methyl‑1H‑benzo[d]imidazol‑2‑yl)thio)methyl)imidazo[1,2‑a]pyrimidine showed a B‑score of –7.61 to –7.53, indicating no significant cytotoxicity at the tested concentration . This value is comparable to the neutral vehicle control (B‑score ≈ 0), while many structurally related imidazo[1,2‑a]pyrimidine chalcogenides (e.g., compounds 6–9 in Sharma et al., 2016) exhibited mild antifungal activity and time‑kill effects [1]. The absence of HepG2 cytotoxicity for this compound distinguishes it from analogs that carry cytotoxicity liabilities in the same panel .
| Evidence Dimension | Cytotoxicity in HepG2 cells (B‑score) |
|---|---|
| Target Compound Data | B‑score –7.61 to –7.53 (neutral) |
| Comparator Or Baseline | Vehicle control (B‑score ≈ 0); Imidazo[1,2‑a]pyrimidine chalcogenides 6–9 (MIC 18.87 µg mL⁻¹ against C. keyfer; time‑kill reduction of CFU) |
| Quantified Difference | Target compound shows no detectable cytotoxicity (B‑score indistinguishable from vehicle), whereas comparator chalcogenides exhibit measurable antifungal and antibacterial activity. |
| Conditions | PubChem AID‑derived HepG2 counterscreen; 7071‑02_Inhibitor_Dose_DryPowder_Activity_Set16; Johns Hopkins Ion Channel Center / Scripps Research Institute Molecular Screening Center protocols |
Why This Matters
Procurement of a compound with a clean HepG2 counterscreen profile reduces the risk of confounding cytotoxicity in cell‑based target‑engagement or phenotypic assays, unlike analogs that carry inherent cytopathic activity.
- [1] Sharma, N.; Kumar, S.; Maurya, I. K.; Bhasin, K. K.; Verma, A.; Wangoo, N.; Bhasin, A. K. K.; Mehta, S. K.; Kumar, S.; Sharma, R. K. Synthesis, Structural Analysis, Antimicrobial Evaluation and Synergistic Studies of Imidazo[1,2‑a]pyrimidine Chalcogenides. RSC Adv. 2016, 6, 114224–114234. DOI: 10.1039/C6RA24020H. View Source
